![molecular formula C18H10Cl2F3N3O B2527999 1-(2-丙炔基)-1H-吲哚-2,3-二酮 3-{N-[2,6-二氯-4-(三氟甲基)苯基]腙} CAS No. 320422-36-4](/img/structure/B2527999.png)

1-(2-丙炔基)-1H-吲哚-2,3-二酮 3-{N-[2,6-二氯-4-(三氟甲基)苯基]腙}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods, including the Fischer indole synthesis and the use of directing groups in catalyzed C-H activation. For instance, the Rhodium(III)-catalyzed C-H activation and indole synthesis using hydrazone as a directing group is an efficient method to access unprotected indoles, as described in paper . Similarly, the Japp-Klingemann reaction is employed to synthesize hydrazone compounds, which can undergo further reactions to form indole structures, as seen in papers and .

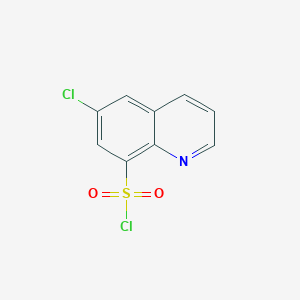

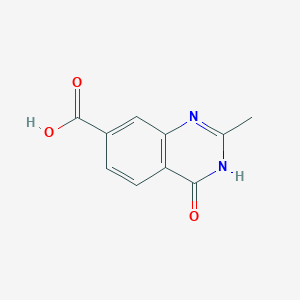

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole heterocycle, which can engage in π-π interactions and hydrogen bonding. The orientation of substituents on the phenyl ring can significantly affect the molecular conformation and interactions, as demonstrated in the crystal structures of related compounds . The planarity and substituent effects are crucial for understanding the molecular interactions and properties of the target compound.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, including cyclization and condensation with other aromatic compounds. The hydrazone moiety can act as a directing group or undergo transformations such as tautomerism and oxidation, which can lead to the formation of different structural motifs, as seen in the cyclization of an arylamidrazone . The reactivity of such compounds is influenced by the electronic properties of the substituents and the overall molecular framework.

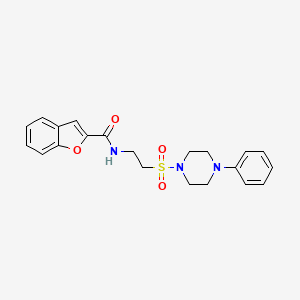

Physical and Chemical Properties Analysis

The physical and chemical properties of indole and hydrazone derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can lead to chromic effects, solvatochromism, and aggregation-induced emission, as observed in the BF2 complex of a related compound . The hydrogen bonding capabilities and the presence of functional groups like thiosemicarbazone can affect the solid-state structure and intermolecular interactions . These properties are essential for understanding the behavior of the compound in different environments and potential applications.

科学研究应用

合成和结构表征

- 一项研究描述了芳香腙化合物及其金属配合物的合成,重点是通过各种光谱和磁性测量对它们的结构表征。这些化合物显示出潜在的抗氧化特性和抗菌活性 (Kumar, S. S., Biju, S., & Sadasivan, V., 2018).

- 另一项研究讨论了单腙和二腙的合成,使用核磁共振、红外和电子吸收光谱检查了它们的结构。该研究揭示了它们热和光化学行为的见解 (Dziomko, V. M., Stopnikova, M. N., et al., 1980).

- 探索了涉及 5-三氟甲氧基-1H-吲哚-2,3-二酮的新型化合物及其晶体结构的合成,突出了分子相互作用和可用于氢键的潜在基团 (Kaynak, F. B., Özbey, S., & Karalı, N., 2013).

生物学应用

- 对具有空间位阻酚片段的异萨丁酰腙进行了研究,揭示了 E- 和 Z- 异构体及其潜在的分子内和分子间氢键稳定化 (Nugumanova, G. N., et al., 2009).

- 研究了 1H-吲哚-2,3-二酮衍生物的光解行为,表明它们在制药和化妆品行业中具有作为紫外线吸收剂的潜力 (Dimitrijević, J., et al., 2016).

- 另一项研究重点是各种 1H-吲哚-2,3-二酮衍生物的合成和抗结核活性,突出了对结核分枝杆菌的显着抑制活性 (Karalı, N., et al., 2007).

多态性和分子转化

- 对双腙化合物中多态性的研究揭示了堆积和构象多态性的见解,这对于理解分子性质和相互作用具有重要意义 (Dwivedi, Bhavna & Das, Dinabandhu, 2018).

作用机制

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

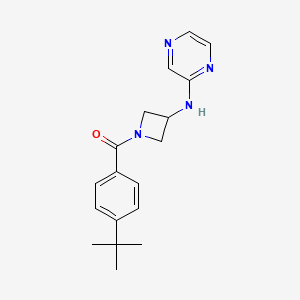

Hydrazine Derivatives

Hydrazine derivatives, such as [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine, have been used in the synthesis of various compounds. They can react with excess of ethyl acetoacetate to afford different products . They may also be used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives .

属性

IUPAC Name |

3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-prop-2-ynylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2F3N3O/c1-2-7-26-14-6-4-3-5-11(14)15(17(26)27)24-25-16-12(19)8-10(9-13(16)20)18(21,22)23/h1,3-6,8-9,27H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZSSPOTXJNGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)

![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)

![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)

![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)